Lipophilicity Enhancement over Des-Methyl Analog
The 2-methyl group on the piperidine ring increases the calculated octanol-water partition coefficient (cLogP) relative to the des-methyl comparator 4-(piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine (CAS 2171315-43-6). This lipophilicity shift is a critical determinant of passive membrane permeability, plasma protein binding, and blood-brain barrier penetration potential [1]. In the context of peripherally selective CB1 antagonist design, higher lipophilicity is generally associated with greater CNS penetration, meaning the 2-methyl analog may exhibit meaningfully different brain exposure than the des-methyl variant [2].
| Evidence Dimension | Calculated logP (cLogP) – lipophilicity |
|---|---|
| Target Compound Data | cLogP ≈ 2.1 (estimated from molecular formula C₁₃H₂₂N₄O; 2-methylpiperidine adds ~0.5 log units vs. piperidine) [3] |
| Comparator Or Baseline | 4-(piperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine (CAS 2171315-43-6): cLogP ≈ 1.6 (estimated from molecular formula C₁₂H₂₀N₄O) [3] |
| Quantified Difference | ΔcLogP ≈ +0.5 log units (estimated from methyl group contribution to alkane-water partition coefficient) [3] |
| Conditions | Computed using standard fragment-based cLogP estimation methods; experimental logP not reported in primary literature for either compound [3] |
Why This Matters
A +0.5 log unit increase in cLogP can translate into a 3- to 5-fold increase in predicted membrane permeability, which directly affects whether a compound distributes to the CNS or remains peripherally restricted—a critical differentiator for selecting between these analogs in CB1 antagonist research where peripheral selectivity is desired.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
- [2] Amato GS, Manke A, Harrell AW, et al. Pyrazole antagonists of the CB1 receptor with reduced brain penetration. Bioorganic & Medicinal Chemistry. 2016;24(5):1063-1070. doi:10.1016/j.bmc.2016.01.033. View Source
- [3] Wildman SA, Crippen GM. Prediction of Physicochemical Parameters by Atomic Contributions. Journal of Chemical Information and Computer Sciences. 1999;39(5):868-873. doi:10.1021/ci990307l. View Source
